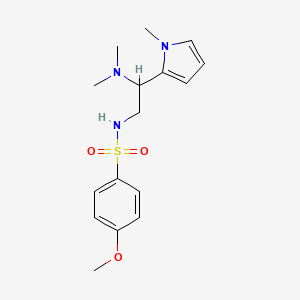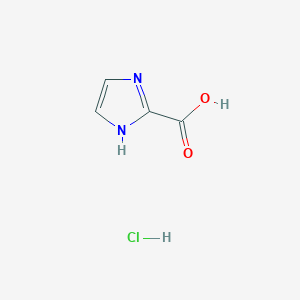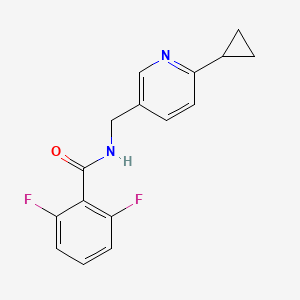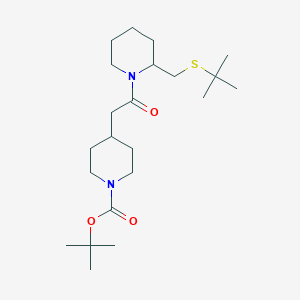
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, also known as PNU-282987, is a highly selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first developed by Pfizer in the early 2000s as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride selectively activates α7 nAChRs, which are known to play a critical role in cognitive function, learning, and memory. Activation of α7 nAChRs leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. This compound also modulates the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has analgesic and anti-inflammatory effects and has been investigated for its potential use in the treatment of addiction. This compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. It also modulates the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is its high selectivity for α7 nAChRs, which reduces the risk of off-target effects. It also has a long half-life, which allows for sustained activation of α7 nAChRs. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, its effects on cognitive function may be influenced by factors such as age, sex, and genetic background.
Future Directions
Future research on (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride could focus on its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. It could also be investigated for its potential use in the treatment of pain, inflammation, and addiction. Further studies could also explore the underlying mechanisms of this compound's effects on cognitive function and the potential for combination therapies with other drugs. Finally, the development of more water-soluble formulations of this compound could improve its bioavailability and facilitate its use in vivo.
Synthesis Methods
The synthesis of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves the reaction of (R)-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. The resulting compound is then purified by column chromatography to obtain this compound as a hydrochloride salt.
Scientific Research Applications
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has been extensively studied for its potential therapeutic effects on cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been investigated for its potential use in the treatment of pain, inflammation, and addiction.
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c16-11(15-10-4-6-12-7-10)14-8-9-3-1-2-5-13-9;/h1-3,5,10,12H,4,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKJHHJNHRELE-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)






![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)
